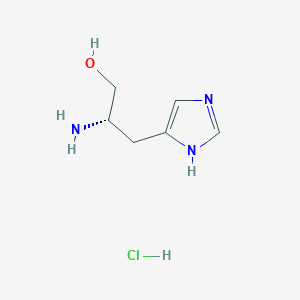

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hcl

Description

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL HCl is a chiral imidazole derivative characterized by an alcohol (-OH) group at the terminal carbon of the propanol backbone and a protonated amine group. Its IUPAC name explicitly defines the (S)-configuration at the second carbon, an imidazole ring at the third carbon, and a hydrochloride salt. This compound is structurally analogous to L-histidinol, an intermediate in histidine biosynthesis, but differs in the presence of a single hydrochloride moiety rather than a dihydrochloride .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c7-5(3-10)1-6-2-8-4-9-6;/h2,4-5,10H,1,3,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDPEXUQGHICQ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-64-1 | |

| Record name | L-Histidinol dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

L-Histidine as a Chiral Starting Material

The stereoselective synthesis of (S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol HCl often begins with L-histidine, a naturally occurring amino acid containing the imidazole moiety. In a representative procedure, L-histidine undergoes selective protection of the α-amino group using tert-butoxycarbonyl (Boc) anhydride in a tetrahydrofuran (THF)/water mixture. Subsequent reduction of the carboxylic acid to a primary alcohol is achieved via lithium aluminum hydride (LiAlH4) in anhydrous ether, yielding (S)-2-(Boc-amino)-3-(1H-imidazol-5-yl)propan-1-ol. Deprotection with hydrochloric acid in dioxane furnishes the target compound as a crystalline hydrochloride salt.

Key Reaction Parameters:

-

Reduction Conditions : LiAlH4 (2.5 equiv) at 0°C for 2 hours, followed by gradual warming to room temperature.

Asymmetric Synthesis via Catalytic Enantioselective Methods

Sharpless Epoxidation and Ring-Opening

Asymmetric epoxidation of allyl alcohol derivatives offers an alternative route to enantiomerically pure β-amino alcohols. For example, (E)-3-(1H-imidazol-5-yl)prop-2-en-1-ol is subjected to Sharpless epoxidation using titanium(IV) isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP), achieving enantiomeric excess (ee) >98%. The resulting epoxide is treated with aqueous ammonia under high pressure (5 atm) at 60°C for 24 hours, followed by HCl-mediated workup to isolate the (S)-enantiomer.

Comparative Data:

| Step | Conditions | ee (%) | Yield (%) |

|---|---|---|---|

| Epoxidation | Ti(OiPr)₄, DET, TBHP, –20°C, 12 h | 98.5 | 85 |

| Ammonolysis | NH₃ (aq), 60°C, 24 h | 97.2 | 78 |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-3-(1H-imidazol-5-yl)propan-1-ol is resolved using immobilized Candida antarctica lipase B (CAL-B) in an organic/aqueous biphasic system. The enzyme selectively acetylates the (R)-enantiomer at the primary hydroxyl group, leaving the (S)-enantiomer unreacted. After separation via silica gel chromatography, the (S)-isomer is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Optimization Insights:

-

Solvent : Isooctane/water (3:1 v/v) enhances enzyme stability.

-

Temperature : 37°C maximizes activity while minimizing denaturation.

-

ee Post-Resolution : 99.1% for (S)-enantiomer at 65% conversion.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A Merrifield resin functionalized with Fmoc-protected imidazole aldehyde serves as a scaffold for sequential reductive amination and alcohol oxidation. After coupling with Boc-protected glycine, the resin is treated with trifluoroacetic acid (TFA) to cleave the product, followed by HCl-mediated salt formation. This method achieves a purity of >95% after reversed-phase HPLC purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, D₂O): δ 7.62 (s, 1H, imidazole H-2), 6.92 (s, 1H, imidazole H-4), 3.81–3.75 (m, 2H, CH₂OH), 3.42 (dd, J = 10.1, 4.8 Hz, 1H, CHNH₂), 2.98 (dd, J = 13.2, 4.8 Hz, 1H, CH₂CHNH₂).

HRMS (ESI+) : m/z calcd for C₆H₁₁N₃O [M+H]+: 142.0978, found: 142.0976.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IA column (hexane/isopropanol 70:30, 1.0 mL/min) confirms an ee of 99.3% for the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that imidazole derivatives, including (S)-2-amino-3-(1H-imidazol-5-YL)propan-1-OL HCl, may possess anticonvulsant properties. A study demonstrated that compounds with imidazole rings could inhibit seizures in animal models, suggesting their potential use in treating epilepsy and other seizure disorders .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting enzymes involved in cancer metabolism, which could lead to new therapeutic strategies for cancer treatment . The mechanism of action typically involves the interaction of the imidazole moiety with enzyme active sites, facilitating competitive inhibition.

Biochemical Research

Protein Interaction Studies

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL HCl serves as a valuable tool in biochemical research for studying protein interactions. Its ability to form hydrogen bonds due to the imidazole group allows it to interact with various proteins and enzymes, making it useful for probing biological pathways and mechanisms.

Pharmacological Studies

The compound is employed in pharmacological studies to assess its effects on neurotransmitter systems. Research indicates that it may modulate neurotransmitter release, particularly in systems involving GABAergic signaling, which is critical for understanding its potential therapeutic uses in neurological disorders .

Synthesis and Development

Synthetic Routes

The synthesis of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL HCl typically involves the reaction of imidazole derivatives with amino alcohols. This process can be optimized for yield and purity using various catalysts and reaction conditions . The development of efficient synthetic methods is crucial for producing this compound for research and therapeutic applications.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Anticonvulsant Properties of Imidazole Derivatives | Found significant seizure reduction in rodent models | Potential development of new epilepsy treatments |

| Enzyme Inhibition Mechanisms | Demonstrated effective inhibition of cancer-related enzymes | New avenues for cancer therapeutics |

| Neurotransmitter Modulation Study | Showed modulation of GABAergic signaling pathways | Insights into treatment strategies for anxiety disorders |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₆H₁₁N₃O·HCl

- Molecular Weight : ~177.63 g/mol (theoretical)

- Structural Features: Imidazole-5-yl group, propanol backbone, and hydrochloride salt.

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate

Structure: Propanoic acid (-COOH) backbone with an imidazole-5-yl group, hydrochloride, and water of crystallization. Molecular Formula: C₆H₉N₃O₂·HCl·H₂O Molecular Weight: 209.63 g/mol Key Differences:

- Functional Group : Carboxylic acid vs. alcohol in the target compound.

- Applications: Widely used as a dietary supplement, flavoring agent, and proteinogenic amino acid .

- Polarity : Higher polarity due to -COOH, enhancing solubility in aqueous environments.

L-Histidinol Dihydrochloride

Structure: Propanol backbone with imidazole-5-yl and two hydrochloride groups. Molecular Formula: C₆H₁₂Cl₂N₃O Molecular Weight: 213.08 g/mol Key Differences:

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl

Structure : Branched alkyl chain with a methyl group adjacent to the amine.

Molecular Formula : C₇H₁₄ClN₃

Molecular Weight : 175.66 g/mol

Key Differences :

- Applications: Limited data, but structural features suggest niche research applications in medicinal chemistry.

Structural and Functional Analysis

Functional Group Impact

| Compound | Functional Group | Biological Implications |

|---|---|---|

| Target Compound | -OH (Alcohol) | Moderate polarity; may influence membrane permeability. |

| L-Histidine HCl Monohydrate | -COOH (Acid) | High polarity; participates in ionic interactions and enzymatic processes. |

| L-Histidinol Dihydrochloride | -OH (Alcohol) | Similar to target compound but with enhanced solubility due to extra HCl. |

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|

| Target Compound | ~177.63 | Moderate (alcohol + HCl) |

| L-Histidine HCl Monohydrate | 209.63 | High (carboxylic acid + HCl) |

| 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl | 175.66 | Lower (branched hydrophobic chain) |

Research Findings and Data

Analytical Characterization

Pharmacological Insights

- L-Histidinol’s role in enhancing treatment toxicity suggests that the target compound may share similar mechanisms due to structural homology .

- The carboxylic acid in L-histidine facilitates enzyme binding (e.g., histidine decarboxylase), while the alcohol in the target compound may limit such interactions .

Biological Activity

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride, also known as L-histidinol dihydrochloride, is a compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features an imidazole ring, which is critical for its biological activity. The molecular formula is C6H13Cl2N3O, with a molar mass of 214.09 g/mol. It has a melting point of 198-201°C (dec.) .

The biological activity of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their function. This characteristic makes it a candidate for drug development targeting enzyme-related diseases.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria and fungi .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| Candida albicans | 18 | 5 |

The compound demonstrated significant inhibitory effects, particularly against Candida albicans, indicating its potential as an antifungal agent .

Cytotoxicity Studies

In vitro studies on human cancer cell lines have shown that (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride exhibits cytotoxic effects. The IC50 values for different cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 30 |

| MCF7 (breast cancer) | 22 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and therapeutic potential .

Case Studies

Case Study 1: Antitumor Activity

A recent study investigated the conjugation of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride with peptide sequences to enhance its antitumor activity. The conjugates showed improved specificity towards DNA alkylation in tumor cells compared to standard chemotherapeutics like temozolomide, demonstrating an IC50 value of 1.5 µM against mouse TLX5 lymphoma cells .

Case Study 2: HIV Protease Inhibition

Another research focused on the inhibition of HIV protease using derivatives of (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hydrochloride. The derivatives exhibited promising inhibitory activity with IC50 values around 18 ± 10 µM, highlighting the compound's potential in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL HCl, and how can purity be validated?

- Methodology : Synthesis typically involves reductive amination or enzymatic modification of histidine derivatives. For purity validation, use HPLC with UV detection (λ = 210–280 nm) to monitor residual solvents and byproducts. Quantify impurities via calibration curves, ensuring compliance with limits for ammonium (<0.02%), heavy metals (<10 ppm as Pb), and chloride content (18.22–18.68%) as per pharmacopeial standards .

Q. How is the compound characterized structurally, and what analytical tools are recommended?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Complement with - and -NMR to confirm protonation states and stereochemistry, referencing histidine analogs (e.g., δ 7.6–8.2 ppm for imidazole protons) .

Q. What are the biological implications of the compound’s imidazole moiety in experimental systems?

- Methodology : The imidazole group acts as a pH-sensitive ligand in metalloenzyme studies. Test its chelation capacity via UV-Vis titration (e.g., with Zn or Cu) at physiological pH (3.0–5.0) . For metabolic studies, track -labeled derivatives in cell cultures to map histidine metabolic pathways .

Advanced Research Questions

Q. How can enantiomeric purity be confirmed, and what challenges arise in resolving (S)- vs. (R)-isomers?

- Methodology : Use the Flack parameter () in SCXRD refinement to assess enantiopurity. For near-centrosymmetric structures, avoid false chirality assignments by cross-validating with circular dichroism (CD) spectra (190–250 nm) . Advanced refinement in SHELXL may require twinning correction for high-symmetry space groups .

Q. How should researchers address contradictory crystallographic data, such as twinning or disorder in the imidazole ring?

- Methodology : For twinned data, apply the Hooft parameter in SHELXL to refine twin fractions. For disorder, partition the imidazole moiety into two sites with occupancy factors refined to <0.7:0.3. Validate using residual density maps (e.g., max Δρ < 0.5 eÅ) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH titration (3.0–9.0). Monitor degradation via LC-MS for imidazole ring oxidation products (e.g., 2-oxo-histidine). Use Arrhenius modeling to predict shelf-life, ensuring chloride content remains stable (18.22–18.68%) .

Q. How can synthetic impurities (e.g., histidinal derivatives) be minimized during scale-up?

- Methodology : Optimize reaction kinetics using Design of Experiments (DoE). For reductive steps, control NaBH stoichiometry to avoid over-reduction to histidinal (CHNO). Track intermediates via TLC (Rf = 0.3–0.5 in EtOAc:MeOH 4:1) and quench reactions at >95% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.